4-Chloro-2-phenylbenzoic acid
Overview
Description
4-Chloro-2-phenylbenzoic acid: is an organic compound with the molecular formula C13H9ClO2 and a molecular weight of 232.67 g/mol . It is also known by its IUPAC name, 5-chloro [1,1’-biphenyl]-2-carboxylic acid . This compound is characterized by the presence of a chloro group and a phenyl group attached to a benzoic acid core, making it a derivative of benzoic acid.
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives can have a wide range of biological targets, depending on their specific chemical structure .
Mode of Action
It is known that benzoic acid derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in a variety of biochemical processes, including metabolic and signal transduction pathways .
Pharmacokinetics
It is known that benzoic acid derivatives can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Benzoic acid derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzoic acid derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-phenylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction conditions often involve heating the mixture to around 80-100°C for several hours.
Industrial Production Methods: Industrial production of this compound may involve the oxidation of 4-chloro-2-phenylbenzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide . This method is advantageous due to its scalability and relatively straightforward reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-phenylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl group can be oxidized to form quinones under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Oxidation: Potassium permanganate in acidic or basic medium at elevated temperatures.
Major Products:
Substitution: Formation of 4-amino-2-phenylbenzoic acid or 4-thio-2-phenylbenzoic acid.
Reduction: Formation of 4-chloro-2-phenylbenzyl alcohol.
Oxidation: Formation of 4-chloro-2-phenylquinone.
Scientific Research Applications
4-Chloro-2-phenylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Chlorobenzoic acid
- 2-Phenylbenzoic acid
- 4-Chloro-2-methylbenzoic acid
Comparison: 4-Chloro-2-phenylbenzoic acid is unique due to the presence of both a chloro and a phenyl group on the benzoic acid core. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and altered reactivity compared to its analogs . For example, 4-chlorobenzoic acid lacks the phenyl group, which significantly affects its chemical behavior and applications.
Properties
IUPAC Name |
4-chloro-2-phenylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQNLKFGHDNYIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465467 | |
Record name | 4-CHLORO-2-PHENYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107274-51-1 | |
Record name | 4-CHLORO-2-PHENYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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